
Apigénine 4'-O-rhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apigenin 4’-O-rhamnoside is a natural product that can be found in the herbs of Pandanus amaryllifolius . It has a molecular formula of C21H20O9 and an average mass of 416.4 g/mol . It is a yellow powder .
Synthesis Analysis
The synthesis of Apigenin 4’-O-rhamnoside involves the methylation of apigenin. A Class II O-methyltransferase (Pa4′OMT) was shown to react effectively with apigenin, catalyzing its conversion to acacetin . An efficient method for the synthesis of apigenin from phloroglucinol and anisaldehyde has also been developed .Molecular Structure Analysis
The molecular structure of Apigenin 4’-O-rhamnoside consists of 21 carbon atoms, 20 hydrogen atoms, and 9 oxygen atoms . It has a monoisotopic mass of 416.110718 Da .Chemical Reactions Analysis
Apigenin 4’-O-rhamnoside can strongly inhibit the classical pathway of the complement system .Physical and Chemical Properties Analysis
Apigenin 4’-O-rhamnoside has a density of 1.6±0.1 g/cm3, a boiling point of 707.4±60.0 °C at 760 mmHg, and a flash point of 252.3±26.4 °C . It has 9 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Rôle dans les réactions biochimiques
L'apigénine 4'-O-rhamnoside joue un rôle significatif dans les réactions biochimiques. L'une des enzymes OMT de classe II appelée 4'-O-méthyltransférase (Pa4′OMT) réagit efficacement avec l'apigénine, catalysant sa conversion en acacétine {svg_1}. Cette enzyme peut également catalyser d'autres substrats comme la lutéoline, la naringénine, le kaempférol, la quercétine, la génistéine, la scutellaréine et la genkwanine en produits de 4'-méthylation correspondants {svg_2}.
Propriétés antioxydantes
L'apigénine, une flavone largement distribuée, présente d'excellentes propriétés antioxydantes {svg_3}. La méthylation de l'apigénine, comme on le voit dans l'this compound, est généralement considérée comme conduisant à une meilleure absorption et à une biodisponibilité considérablement accrue {svg_4}.
Propriétés anti-inflammatoires
L'apigénine présente également des propriétés anti-inflammatoires {svg_5}. La méthylation de l'apigénine, comme on le voit dans l'this compound, améliore ces propriétés, ce qui en fait un candidat potentiel pour le traitement des maladies inflammatoires {svg_6}.
Propriétés antitumorales
L'apigénine a des propriétés antitumorales {svg_7}. La méthylation de l'apigénine, comme on le voit dans l'this compound, améliore ces propriétés, ce qui en fait un candidat potentiel pour le traitement de divers types de cancer {svg_8}.
Rôle dans le traitement de la polyarthrite rhumatoïde
L'apigénine-4'-O-α-L-rhamnoside a été trouvé pour inhiber l'activation des synoviocytes de type fibroblastes de la polyarthrite rhumatoïde via la voie de signalisation MAPK {svg_9}. Cela fournit une base scientifique pour son application potentielle dans le traitement de la polyarthrite rhumatoïde {svg_10}.
Rôle dans la neuroinflammation
Bien que non directement lié à l'this compound, l'apigénine a été trouvé pour avoir des effets multiformes dans la neuroinflammation {svg_11}. Compte tenu des propriétés améliorées de l'this compound, il pourrait potentiellement être utilisé dans le traitement des affections neuro-inflammatoires {svg_12}.
Mécanisme D'action
Target of Action
Apigenin 4’-O-rhamnoside has been found to interact with several targets. It has been shown to have a strong inhibitory effect on the classical pathway of the complement system . In addition, it has demonstrated higher potency against the HPV45 oncoprotein E7 and significant binding energy against the L1 protein in humans .
Mode of Action
The interaction of Apigenin 4’-O-rhamnoside with its targets results in various changes. For instance, it inhibits the activation of rheumatoid arthritis fibroblast-like synoviocytes via the MAPK signaling pathway . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, chemokines, and MMPs factors .
Biochemical Pathways
Apigenin 4’-O-rhamnoside modulates key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways . It also affects the oncogenic non-coding RNA network .
Pharmacokinetics
It is known that methylation of the free hydroxy groups in flavonoids like apigenin dramatically increases their stability and enhances membrane transport, resulting in better absorption and greatly increased bioavailability .
Result of Action
The molecular and cellular effects of Apigenin 4’-O-rhamnoside’s action are diverse. It has been shown to suppress various human cancers in vitro and in vivo by triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Apigenin 4’-O-rhamnoside. For instance, the enzyme 4’-O-methyltransferase (Pa4′OMT) has been shown to react effectively with Apigenin, catalyzing its conversion to acacetin . This suggests that the presence of certain enzymes in the environment can affect the action of Apigenin 4’-O-rhamnoside.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Apigenin 4’-O-rhamnoside interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to be a substrate for a specific O-methyltransferase enzyme, which catalyzes its conversion to acacetin . This interaction is crucial for the metabolic processing of Apigenin 4’-O-rhamnoside in plants .
Cellular Effects
In cellular processes, Apigenin 4’-O-rhamnoside has been found to have significant effects. For example, it has been shown to inhibit the activation of fibroblast-like synoviocytes in rheumatoid arthritis, reducing the expression levels of MMP-1, MMP3, RANKL, and TNF-α . These effects suggest that Apigenin 4’-O-rhamnoside can influence cell signaling pathways and gene expression, impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Apigenin 4’-O-rhamnoside involves its interaction with various biomolecules. It has been shown to target the MAPK signaling pathway, inhibiting the production of pro-inflammatory cytokines, chemokines, and MMPs factors in rheumatoid arthritis fibroblast-like synoviocytes . This suggests that Apigenin 4’-O-rhamnoside can exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Metabolic Pathways
Apigenin 4’-O-rhamnoside is involved in the flavonoid metabolic pathway . It is a substrate for O-methyltransferase, an enzyme that catalyzes its conversion to acacetin . This interaction could potentially affect metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBPZZVIYGFJKU-XYAYJIHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Where can Apigenin 4'-O-rhamnoside be found naturally, and how does its presence relate to other compounds?
A1: Apigenin 4'-O-rhamnoside was identified in the roots of Cissus rotundifolia Lam., a plant used for medicinal purposes and as a vegetable. [] Interestingly, its presence in the roots coincides with a higher concentration of total flavonoids compared to the stem and leaves of the plant. [] Additionally, the roots showed a unique accumulation of six compounds with medicinal applications, including Apigenin 4'-O-rhamnoside. [] This suggests a potential link between the presence of this compound and the medicinal properties attributed to the roots of Cissus rotundifolia.
Q2: Is Apigenin 4'-O-rhamnoside present in other plant species besides Cissus rotundifolia?
A2: Yes, research indicates that Apigenin 4'-O-rhamnoside is also found in the callus extracts of both toxic and non-toxic varieties of Jatropha curcas L. along with other glycosylated flavonoids. [] This finding suggests that Apigenin 4'-O-rhamnoside might have a broader distribution in the plant kingdom than previously thought and could be a potential target for extraction and utilization from various sources.
Q3: What analytical techniques are used to identify and quantify Apigenin 4'-O-rhamnoside in plant extracts?
A3: In the study on Cissus rotundifolia, Apigenin 4'-O-rhamnoside was tentatively identified using widely targeted metabolomics analysis. [] This approach likely involved techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the compound based on its mass-to-charge ratio and fragmentation pattern. Similarly, in the research on Jatropha curcas, microQTOF-QII spectrometer analysis was employed to identify Apigenin 4'-O-rhamnoside in the callus extracts. []
Q4: What is the significance of finding Apigenin 4'-O-rhamnoside in callus cultures of Jatropha curcas?
A4: The presence of Apigenin 4'-O-rhamnoside in callus cultures of Jatropha curcas, particularly in the non-toxic variety, is significant because it suggests the possibility of using these cultures for the massive production of this potentially valuable metabolite. [] Callus cultures, being dedifferentiated plant cells grown in a controlled environment, offer a promising platform for producing plant-derived compounds like Apigenin 4'-O-rhamnoside on a larger scale, potentially reducing the reliance on field cultivation and its associated challenges.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
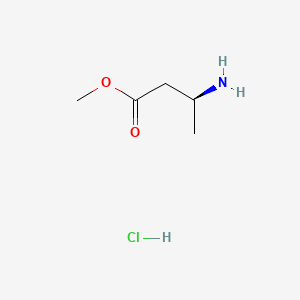
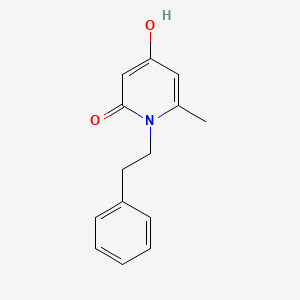
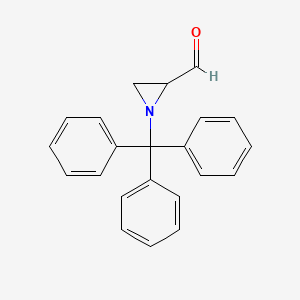
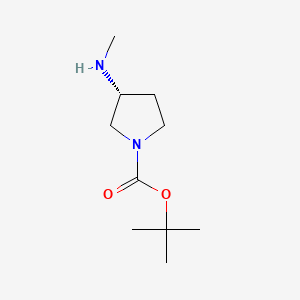
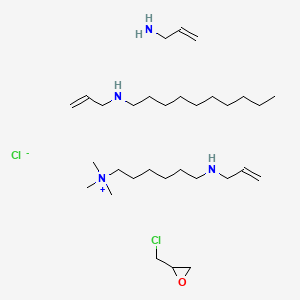

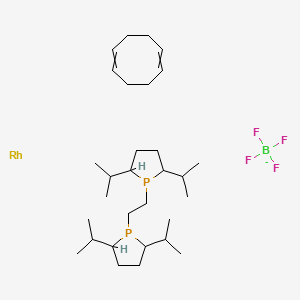
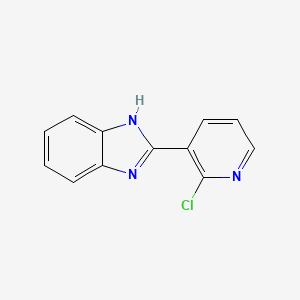
![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)
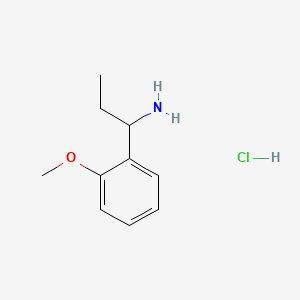
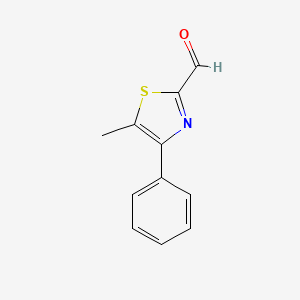
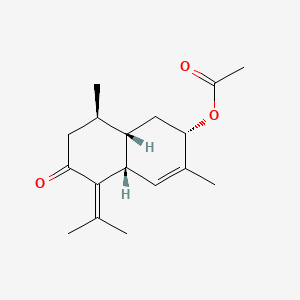
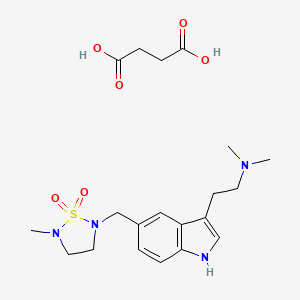
![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)
